BenchChemオンラインストアへようこそ!

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol

Fragment-based drug design Physicochemical property optimization Hydrogen-bond capacity

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 26911-66-0) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine core with methyl substituents at positions 5 and 7 and a 2-hydroxy (tautomeric 2-one) functionality. With a molecular formula of C₈H₉N₃O and molecular weight of 163.18 g/mol, this compound exists predominantly as the 5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one tautomer under physiological conditions, a structural feature that distinguishes it from both the unsubstituted parent scaffold and the corresponding 2-amine analog.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 26911-66-0
Cat. No. B1593688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
CAS26911-66-0
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC(=O)NN12)C
InChIInChI=1S/C8H9N3O/c1-5-3-6(2)11-7(9-5)4-8(12)10-11/h3-4H,1-2H3,(H,10,12)
InChIKeyGTMSGUGXMUVWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 26911-66-0): Physicochemical Profile and Scaffold Identity for Procurement Decisions


5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 26911-66-0) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine core with methyl substituents at positions 5 and 7 and a 2-hydroxy (tautomeric 2-one) functionality [1]. With a molecular formula of C₈H₉N₃O and molecular weight of 163.18 g/mol, this compound exists predominantly as the 5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one tautomer under physiological conditions, a structural feature that distinguishes it from both the unsubstituted parent scaffold and the corresponding 2-amine analog . The compound is primarily utilized as a synthetic building block and privileged scaffold intermediate in medicinal chemistry programs targeting kinase inhibition, TSPO modulation, and SCD inhibition pathways [2].

Why Generic Replacement of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol with Other Pyrazolopyrimidine Scaffolds Fails: Substitution Pattern and Tautomeric Specificity


In-class substitution of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol with structurally proximal analogs introduces functionally significant deviations in hydrogen-bonding capacity, lipophilicity, and tautomeric equilibrium that propagate into downstream synthetic and pharmacological outcomes. The 2-hydroxy/2-one moiety confers a hydrogen-bond donor count of 1 and acceptor count of 3, with a computed polar surface area of 45 Ų—a profile that differs materially from the 2-amine analog (5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine, CAS 1605-78-3), which possesses an additional H-bond donor and altered electronic distribution at the 2-position [1]. Furthermore, the 5,7-dimethyl substitution pattern is regiochemically distinct from the 5,6-dimethyl isomer (CAS 101259-15-8), resulting in different steric and electronic environments around the pyrimidine ring that affect both reactivity and biological target engagement . These differences are not interchangeable without altering the chemical and biological behavior of derived compounds.

Quantitative Differentiation Evidence for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol Versus Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile: Direct Comparison with the 2-Amine Analog (CAS 1605-78-3)

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol has a hydrogen-bond donor count of 1 (the NH/OH at position 2) and a hydrogen-bond acceptor count of 3, compared to the 2-amine analog (5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine, CAS 1605-78-3) which has a donor count of 2 (NH₂) and an acceptor count of 3 [1]. This single-donor difference reduces the compound's overall polarity and alters its hydrogen-bonding geometry in target binding sites, making it a preferred scaffold when minimizing H-bond donor count is desired for CNS penetration or passive permeability optimization [2].

Fragment-based drug design Physicochemical property optimization Hydrogen-bond capacity

Lipophilicity (LogP) Comparison: 5,7-Dimethyl-2-ol Versus 5,7-Dimethyl-2-amine and Unsubstituted Parent Scaffold

The computed LogP (XLogP3-AA) for 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol is 0.1, indicating near-balanced hydrophilicity/lipophilicity, whereas the 2-amine analog has a lower computed LogP of approximately -0.4 (ACD/LogP estimate), and the unsubstituted pyrazolo[1,5-a]pyrimidin-2-ol scaffold (lacking the 5,7-dimethyl groups) is more hydrophilic [1]. The ACD/LogP value of 0.03 for the target compound confirms its position near the optimal LogP range (0–3) for oral drug-likeness, while the ACD/LogD at pH 7.4 of -0.22 suggests moderate aqueous solubility suitable for both biochemical assay conditions and formulation development .

Lipophilicity optimization ADME prediction Scaffold selection

Regioisomeric Differentiation: 5,7-Dimethyl vs. 5,6-Dimethyl Substitution Pattern Impact on Molecular Properties

The 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 26911-66-0) differs from its 5,6-dimethyl regioisomer (CAS 101259-15-8) in the position of the second methyl group on the pyrimidine ring. This regiochemical difference produces distinct steric environments: the 5,7-disubstitution places both methyl groups in meta-like positions relative to the bridgehead nitrogen, creating a more symmetric electron density distribution compared to the 5,6-disubstitution pattern, where the 6-methyl group resides ortho-like to the bridgehead [1]. Although directly comparable quantitative biological data for both regioisomers is absent from the primary literature, the differential reactivity at the unsubstituted ring positions (C-3 vs. C-6 for 5,7-dimethyl; C-3 vs. C-7 for 5,6-dimethyl) determines the regiochemical outcome of subsequent electrophilic substitution reactions, directly impacting synthetic route design [2].

Regioisomer selection Structure-property relationships Synthetic intermediate procurement

Hazard and Handling Profile: ECHA Classification vs. Structurally Related Building Blocks

According to the ECHA Classification and Labelling Inventory, 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol (EC No. 825-725-7) is classified as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335) [1]. This hazard profile is comparable to many heterocyclic building blocks in the pyrazolopyrimidine class; however, the absence of acute oral toxicity classification data (no Acute Tox. category assigned) in the ECHA notified inventory distinguishes it from certain halogenated analogs such as 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one, which may carry additional toxicological liabilities due to the presence of the bromine substituent . The compound is supplied with a purity specification of 95% (HPLC) by major vendors including Sigma-Aldrich/Combi-Blocks .

Laboratory safety Procurement risk assessment Handling requirements

Evidence-Backed Application Scenarios for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol in Scientific and Industrial Settings


Fragment-Based Drug Discovery: CNS-Penetrant Fragment Library Design

With a molecular weight of 163.18 Da, XLogP3-AA of 0.1, hydrogen-bond donor count of 1, and hydrogen-bond acceptor count of 3, 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol satisfies all key physicochemical criteria for a high-quality fragment (MW < 300 Da, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) according to the Rule of Three guidelines for fragment-based lead discovery [1]. Its zero rotatable bonds confer conformational rigidity advantageous for entropic binding, while its polar surface area of 45 Ų supports CNS permeability. The compound's balanced LogD at pH 7.4 (-0.22) further supports its use in fragment screens targeting CNS enzymes, kinases, and GPCRs where passive blood-brain barrier penetration is required .

Synthetic Intermediate for TSPO Ligand Development Programs

The 5,7-dimethylpyrazolo[1,5-a]pyrimidine core serves as the foundational scaffold for the DPA-714 class of translocator protein (TSPO) ligands, which have demonstrated picomolar binding affinities (Ki as low as 0.13 nM) in competition binding assays against [³H]PK11195 [2]. While 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol itself is not a final TSPO ligand, it represents the key synthetic entry point for introducing the 3-ylacetamide side chain characteristic of this ligand class. The 2-hydroxy/2-one functionality can be selectively protected or derivatized during synthesis, enabling orthogonal functionalization at the C-3 position, a synthetic advantage not available with the corresponding 2-amine or unsubstituted parent scaffold [1].

Medicinal Chemistry Scaffold for Kinase Inhibitor Optimization

Pyrazolo[1,5-a]pyrimidine scaffolds have been extensively validated as ATP-competitive kinase inhibitor cores, targeting CDK2, Pim-1/2, c-Src, and JAK1 among others [3]. The 5,7-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidin-2-ol scaffold occupies the hydrophobic pocket adjacent to the hinge-binding region in many kinase active sites, as evidenced by the potent CDK2 inhibitory activity reported for substituted pyrazolo[1,5-a]pyrimidines in anti-leukemia programs [4]. The 2-one tautomer can engage in key hinge-region hydrogen bonds with backbone NH and carbonyl groups, while the 5- and 7-methyl groups provide complementary hydrophobic contacts. Procurement of this specific scaffold is warranted when SAR studies require exploration of the 2-hydroxy/2-one hydrogen-bonding motif in the kinase hinge region, a pharmacophoric element not accessible with 2-amino-substituted analogs.

Building Block for Pyrazolopyrimidine-Focused Combinatorial Library Synthesis

As a commercial building block available from major suppliers including Enamine (Catalog No. EN300-11941) and Combi-Blocks/Sigma-Aldrich (95% purity), 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol enables rapid construction of diverse compound libraries through functionalization at the C-3 position via electrophilic substitution, halogenation, or diazo coupling reactions [1]. The compound's moderate LogP (0.03–0.1) allows for straightforward purification by standard chromatographic methods, while its GHS07-classified irritant profile (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) requires standard laboratory personal protective equipment but no specialized containment, keeping operational costs low for high-throughput parallel synthesis workflows [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.